

Measuring the Desuccinylase Activity of SIRT5 In Vitro: Application Notes and Protocols

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Compound of Interest

Compound Name: Sirtuin modulator 5

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Introduction

Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD⁺-dependent protein deacylases, primarily localized in the mitochondria.[1] While initially characterized as a weak deacetylase, SIRT5 is now recognized as a robust desuccinylase, demalonylase, and deglutarylase, playing a critical role in regulating cellular metabolism.[2] It governs key metabolic pathways such as the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and glycolysis by removing negatively charged acyl groups from lysine residues on target proteins.[1] Dysregulation of SIRT5 activity has been implicated in various diseases, including metabolic disorders and cancer, making it an attractive therapeutic target.

These application notes provide detailed protocols for measuring the desuccinylase activity of SIRT5 in vitro using three common methods: High-Performance Liquid Chromatography (HPLC), fluorescence-based assays, and Western blotting.

Data Presentation: Quantitative Analysis of SIRT5 Activity

The following tables summarize key quantitative data related to SIRT5 activity and inhibition, providing a reference for experimental design and data interpretation.

Table 1: Kinetic Parameters of SIRT5 for Succinylated Peptide Substrates

Substrate (Peptide Sequence)	K _m (μM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (s ⁻¹ M ⁻¹)	Reference
H3K9 (4-13 + WW)	5.8 ± 2.7	0.025 ± 0.002	4.3 × 10 ³	[3]
GDH K503 (498-509 + WW)	14 ± 4	0.028 ± 0.002	2.0 × 10 ³	[3]
ACS2 K628 (623-632 + WW)	450 ± 150	0.268 ± 0.051	6.0 × 10 ²	[3]

*WW denotes the addition of two tryptophan residues to the C-terminus of the peptide to facilitate detection by UV absorbance.[3]

Table 2: IC₅₀ Values of Known SIRT5 Inhibitors

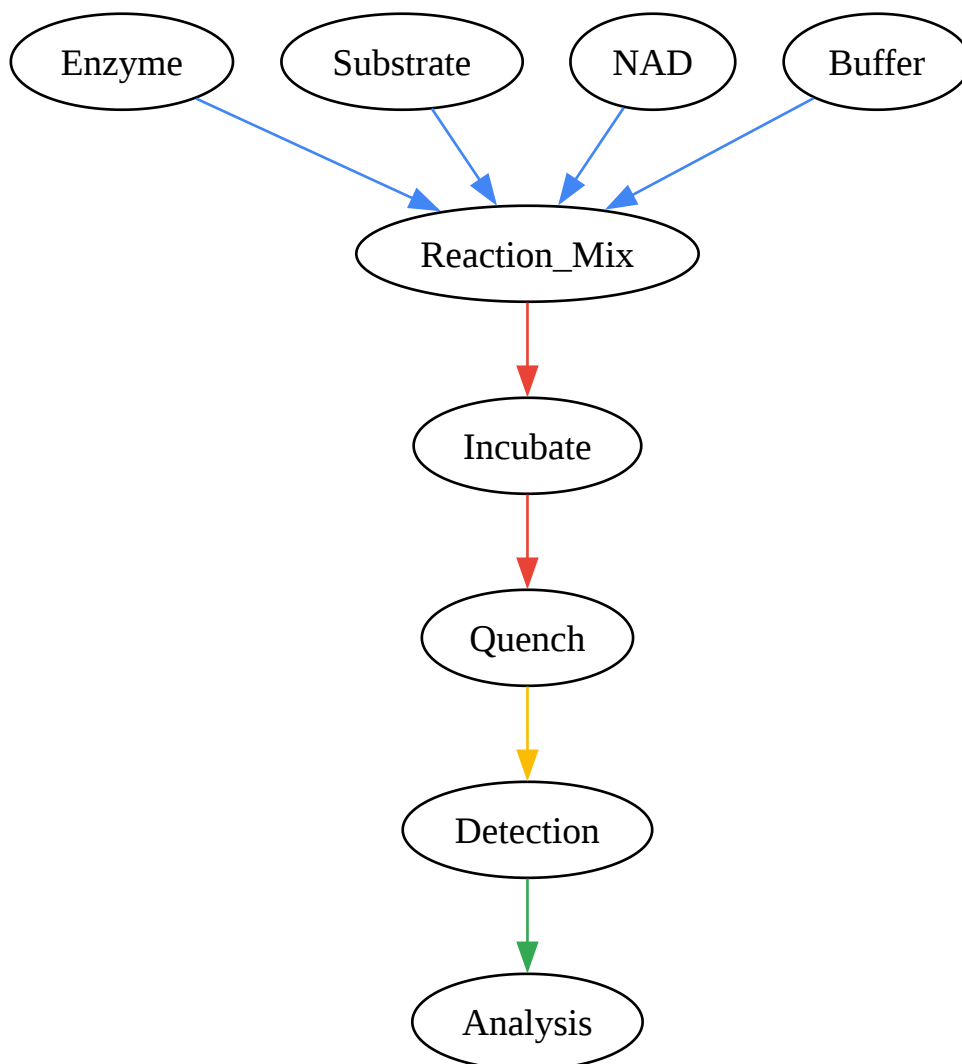
Inhibitor	Type	Mechanism of Action	SIRT5 IC50 (μM)	Selectivity Profile (IC50 in μM)	Reference
SIRT5 Inhibitor 5	Small Molecule	Substrate-Competitive	0.21	Highly selective over SIRT1, SIRT2, SIRT3, and SIRT6	
Suramin	Small Molecule	Non-Specific	22 - 25	Inhibits SIRT1 (0.297), SIRT2 (1.15), and other enzymes	
Nicotinamide	Small Molecule	Non-Competitive	~1600 (deacetylation)	Pan-sirtuin inhibitor	
GW5074	Small Molecule	Substrate-Specific	Potent (desuccinylation)	Also inhibits SIRT2 and various kinases	
MC3482	Small Molecule	Specific	>50 (42% inhibition at 50 μM)	No significant impact on SIRT1 or SIRT3 activities	[4]

Signaling Pathway and Experimental Workflow Diagrams

SIRT5 Signaling Pathway in Metabolism

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General Experimental Workflow for SIRT5 Activity Assay

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Experimental Protocols

HPLC-Based SIRT5 Desuccinylase Assay

This method offers high accuracy and is well-suited for determining kinetic parameters. It relies on the separation and quantification of the succinylated substrate from the desuccinylated product.

Materials:

- Purified recombinant SIRT5 enzyme
- Succinylated peptide substrate (e.g., succinylated H3K9 peptide: KQTAR(SuK)STGGKA)[5]
- NAD⁺
- Assay Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM DTT.[6]
- Quench Solution: 10% Trifluoroacetic Acid (TFA) in water.[6]
- HPLC system with a C18 column and UV detector

Protocol:

- Reaction Setup:
 - Prepare a reaction mixture containing the assay buffer, NAD⁺ (final concentration 1 mM), and the succinylated peptide substrate at various concentrations (e.g., 10-500 μ M).[6]
 - Pre-incubate the reaction mixture at 37°C for 5 minutes.
- Enzyme Reaction:
 - Initiate the reaction by adding purified SIRT5 enzyme (e.g., 1 μ M final concentration).[5]
 - Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
- Reaction Quenching:
 - Stop the reaction by adding an equal volume of the quench solution (10% TFA).[6]
- HPLC Analysis:
 - Centrifuge the quenched reaction mixture to pellet any precipitated protein.
 - Inject the supernatant onto a C18 HPLC column.

- Separate the substrate and product using a water/acetonitrile gradient with 0.1% TFA. A typical gradient for SIRT5 is 0% to 50% Buffer B (acetonitrile with 0.1% TFA) over 20 minutes with a flow rate of 1 mL/min.[7]
- Detect the peptide peaks by monitoring the absorbance at 280 nm (if the peptide contains tryptophan) or 214 nm.
- Data Analysis:
 - Calculate the percentage of substrate conversion by integrating the peak areas of the substrate and product.
 - Determine the initial reaction velocity and perform kinetic analysis (e.g., Michaelis-Menten plot) to calculate K_m and k_{cat} . [6]

Fluorescence-Based SIRT5 Desuccinylase Assay

This method is highly sensitive and suitable for high-throughput screening of SIRT5 inhibitors. It utilizes a fluorogenic substrate that becomes fluorescent upon desuccinylation and subsequent enzymatic development.

Materials:

- Purified recombinant SIRT5 enzyme
- Fluorogenic succinylated substrate (e.g., Ac-Leu-Gly-Ser-Lys(Su)-AMC)[8]
- NAD⁺
- Assay Buffer: 25 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10% glycerol.[8]
- Developer Solution (containing Trypsin)
- 96-well black microplate
- Fluorescence plate reader

Protocol:

- Reaction Setup:
 - In a 96-well black microplate, add the assay buffer, NAD⁺ (final concentration 400 μ M), and the fluorogenic substrate (final concentration 5 μ M).[8]
 - Add potential SIRT5 inhibitors at various concentrations.
- Enzyme Reaction:
 - Initiate the reaction by adding purified SIRT5 enzyme (final concentration 0.1 μ M).[8]
 - Incubate the plate at 37°C for 60 minutes.
- Development:
 - Add the developer solution (containing trypsin) to each well.
 - Incubate at 37°C for 15-30 minutes to allow for the cleavage of the AMC group from the desuccinylated substrate.
- Fluorescence Measurement:
 - Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm.
- Data Analysis:
 - Subtract the background fluorescence from wells without SIRT5 enzyme.
 - Calculate the percentage of SIRT5 activity in the presence of inhibitors compared to the vehicle control.
 - Determine the IC₅₀ values for the inhibitors by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Western Blot-Based SIRT5 Desuccinylase Assay

This method provides a qualitative or semi-quantitative measure of SIRT5 activity by detecting the change in the succinylation status of a protein substrate.

Materials:

- Purified recombinant SIRT5 enzyme
- Purified succinylated protein substrate (e.g., succinylated BSA or a known SIRT5 substrate protein)
- NAD⁺
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂
- SDS-PAGE gels and blotting equipment
- Primary antibody: Anti-succinyllysine antibody
- Secondary antibody: HRP-conjugated secondary antibody
- Chemiluminescent substrate

Protocol:

- Reaction Setup:
 - Prepare a reaction mixture containing the assay buffer, NAD⁺ (final concentration 1 mM), and the purified succinylated protein substrate (e.g., 1-5 µg).
 - Pre-incubate the mixture at 37°C for 5 minutes.
- Enzyme Reaction:
 - Initiate the reaction by adding purified SIRT5 enzyme. Include a negative control reaction without SIRT5.
 - Incubate the reactions at 37°C for 60-120 minutes.
- Sample Preparation for Western Blot:
 - Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

- Western Blot Analysis:
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
 - Incubate the membrane with the anti-succinyllysine primary antibody overnight at 4°C.[1]
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
 - Detect the signal using a chemiluminescent substrate and an imaging system.
- Data Analysis:
 - Compare the band intensity of the succinylated protein in the presence and absence of SIRT5. A decrease in band intensity in the SIRT5-treated sample indicates desuccinylase activity.
 - The assay can be made semi-quantitative by densitometric analysis of the bands.

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